N,N-Dipropyltryptamine hydrochloride
Overview
Description
N,N-Dipropyltryptamine hydrochloride is a psychedelic entheogen belonging to the tryptamine family. It is known for its psychoactive properties and has been used as a designer drug since the late 1960s . The compound is typically found as a crystalline hydrochloride salt or as an oily or crystalline base . It is a close structural homologue of dimethyltryptamine and diethyltryptamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyltryptamine hydrochloride involves the reaction of tryptamine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety protocols are in place to manage the psychoactive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the side chain.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N,N-Dipropyltryptamine hydrochloride has been studied for its effects on the central nervous system. It is used in neurochemistry and pharmacology research to understand the mechanisms of psychedelic compounds and their interactions with serotonin receptors . The compound’s ability to alter sensory perception and mood makes it a valuable tool in studying the effects of psychedelics on brain function .
Mechanism of Action
The primary mechanism of action for N,N-Dipropyltryptamine hydrochloride involves agonism at the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception and mood changes. Additionally, the compound may interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, contributing to its overall psychoactive effects .
Comparison with Similar Compounds
N,N-Dipropyltryptamine hydrochloride is similar to other tryptamines such as dimethyltryptamine and diethyltryptamine. its psychoactive effects are markedly different. While dimethyltryptamine is known for its intense and short-lived effects, this compound produces a longer-lasting and more gradual onset of effects . Other similar compounds include:
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
- Alpha-methyltryptamine (AMT) .
This compound’s unique structure and interaction with serotonin receptors make it a valuable compound for scientific research and understanding the effects of psychedelics on the brain.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAASKTUEVUIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048897 | |
Record name | N,N-Dipropyltryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7558-73-8 | |
Record name | N,N-dipropyltryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropyltryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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